molecular formula C15H10N8O2S B2517090 N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396675-13-0

N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2517090
CAS No.: 1396675-13-0
M. Wt: 366.36
InChI Key: AHCNCDMNWGDOHR-UHFFFAOYSA-N
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Description

N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H10N8O2S and its molecular weight is 366.36. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N8O2S/c16-13(24)14-18-22-23(19-14)10-4-2-9(3-5-10)17-15(25)8-1-6-11-12(7-8)21-26-20-11/h1-7H,(H2,16,24)(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCNCDMNWGDOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and implications for future research.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrazole moiety and a benzo[c][1,2,5]thiadiazole core. The presence of these heterocyclic rings is crucial for its biological activity. The chemical formula is represented as follows:

C16H14N6O2S\text{C}_{16}\text{H}_{14}\text{N}_{6}\text{O}_{2}\text{S}

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of tetrazole-based compounds, including derivatives similar to this compound. A key study identified a series of tetrazoles with significant activity against Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve inhibition of hemozoin formation, akin to the action of chloroquine, which is critical for parasite survival .

Table 1: Antimalarial Activity Data

CompoundP. falciparum EC50 (μM)Cytotoxicity CC50 (μM)
33.5 ± 0.71>30
(+)-31.53.0
49.7 ± 3.0ND
100.40 ± 0.0701.8 ± 0.34

ND: Not Determined

These results indicate that certain analogs exhibit low cytotoxicity while maintaining potent antimalarial effects, suggesting a favorable therapeutic window.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar thiazole and thiadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells . The presence of specific substituents on the phenyl ring has been associated with enhanced activity.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
9U251 (glioblastoma)23.30 ± 0.35
10WM793 (melanoma)>1000
16Various Cancer LinesIC50 = 10–30

The structure-activity relationship suggests that modifications in the phenyl ring can significantly influence the compound's efficacy against cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism in both parasites and cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Cellular Membrane Integrity : By altering membrane potential and permeability, these compounds may compromise cell viability.

Case Studies

A notable case study involved the evaluation of a related tetrazole derivative in a murine model of malaria, which demonstrated significant reductions in parasitemia levels compared to control groups treated with standard antimalarials . In another study focused on cancer cell lines, the compound exhibited dose-dependent cytotoxic effects, underscoring its potential as an anticancer agent .

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